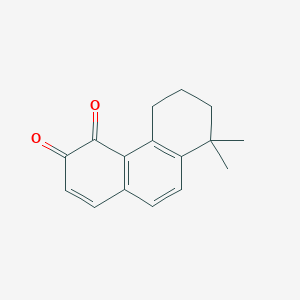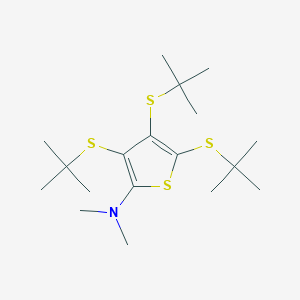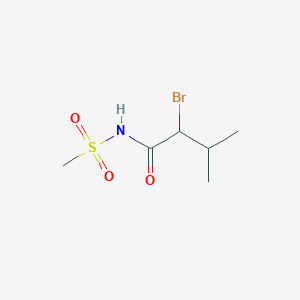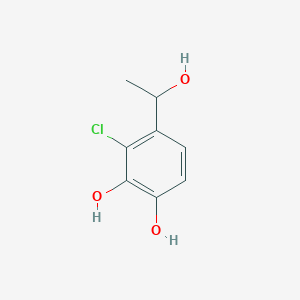
8-(2,4,6-Trinitrophenoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,4,6-Trinitrophenoxy)quinoline is a complex organic compound characterized by the presence of a quinoline ring substituted with a 2,4,6-trinitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,4,6-Trinitrophenoxy)quinoline typically involves the reaction of 8-hydroxyquinoline with 2,4,6-trinitrochlorobenzene. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring safe handling of the reactive intermediates and final product.
Types of Reactions:
Oxidation: The nitro groups present in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert nitro groups to amino groups.
Substitution: The quinoline ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of 8-(2,4,6-triaminophenoxy)quinoline.
Substitution: Various halogenated derivatives of the quinoline ring.
Applications De Recherche Scientifique
Chemistry: 8-(2,4,6-Trinitrophenoxy)quinoline is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Medicine: Research is ongoing into the potential medicinal applications of this compound derivatives, particularly in the development of antimicrobial and anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require stable, high-performance organic compounds.
Mécanisme D'action
The mechanism of action of 8-(2,4,6-Trinitrophenoxy)quinoline and its derivatives often involves interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components.
Molecular Targets and Pathways:
DNA Intercalation: The planar structure of the quinoline ring allows it to insert between DNA base pairs.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: A simpler analog without the trinitrophenoxy group, used widely in coordination chemistry and as a chelating agent.
2,4,6-Trinitrophenol (Picric Acid): Shares the trinitrophenoxy group but lacks the quinoline ring, used as an explosive and in chemical synthesis.
Quinoline: The parent compound, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 8-(2,4,6-Trinitrophenoxy)quinoline is unique due to the combination of the quinoline ring and the highly electron-withdrawing trinitrophenoxy group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler analogs and related compounds.
Propriétés
Numéro CAS |
135161-83-0 |
|---|---|
Formule moléculaire |
C15H8N4O7 |
Poids moléculaire |
356.25 g/mol |
Nom IUPAC |
8-(2,4,6-trinitrophenoxy)quinoline |
InChI |
InChI=1S/C15H8N4O7/c20-17(21)10-7-11(18(22)23)15(12(8-10)19(24)25)26-13-5-1-3-9-4-2-6-16-14(9)13/h1-8H |
Clé InChI |
VWCSWYJBVXGMTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)


![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)


![Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate](/img/structure/B14276690.png)


![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
